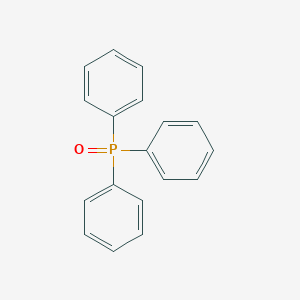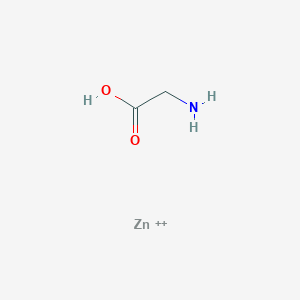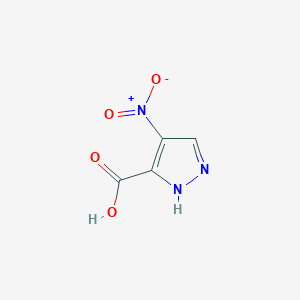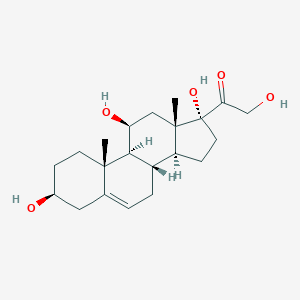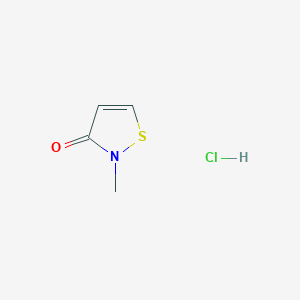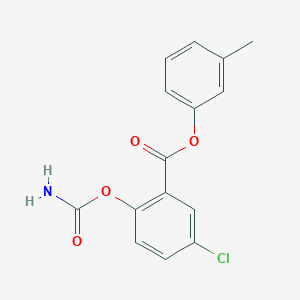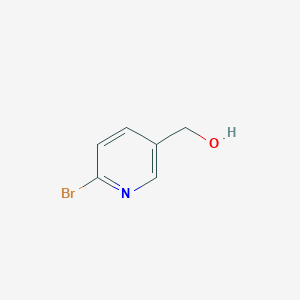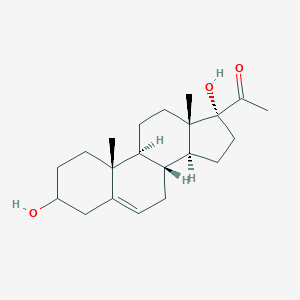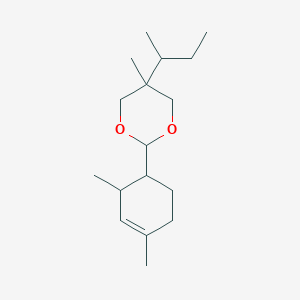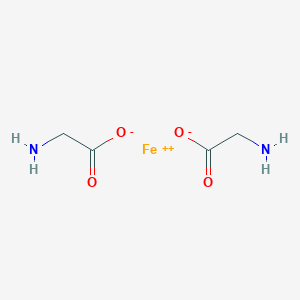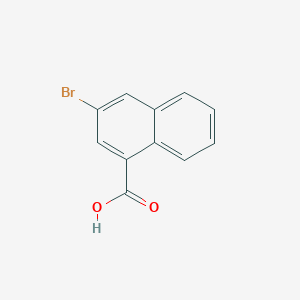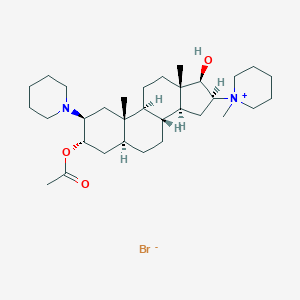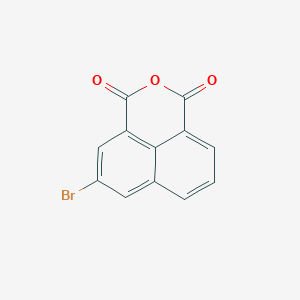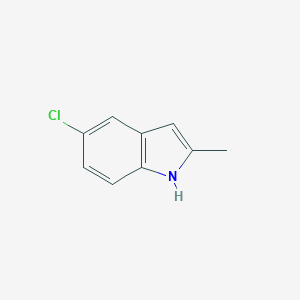
5-クロロ-2-メチルインドール
概要
説明
5-Chloro-2-methylindole: is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chlorine atom at the fifth position and a methyl group at the second position distinguishes this compound from other indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
科学的研究の応用
Chemistry: 5-Chloro-2-methylindole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it valuable in the development of new synthetic methodologies .
Biology: In biological research, 5-Chloro-2-methylindole is studied for its potential biological activities.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are often investigated for their ability to interact with various biological targets, making them candidates for drug development .
Industry: In the industrial sector, 5-Chloro-2-methylindole is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Safety and Hazards
5-Chloro-2-methylindole is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .
Relevant Papers There are several papers and documents related to 5-Chloro-2-methylindole available from various sources . These documents provide valuable information on the compound’s properties, synthesis, and safety data. Further analysis of these papers could provide more in-depth knowledge about 5-Chloro-2-methylindole.
作用機序
Target of Action
5-Chloro-2-methylindole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce changes that can lead to various biological effects . These interactions can involve binding to receptors, altering enzyme activity, or modulating signal transduction pathways.
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It also shows inhibitory activity against CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells and microbes .
生化学分析
Biochemical Properties
5-Chloro-2-methylindole is known to interact with multiple receptors, making it a valuable tool for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
5-Chloro-2-methylindole has shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2-methylindole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-2-methylindole can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 5-Chloro-2-methylindole can vary with different dosages in animal models
Metabolic Pathways
5-Chloro-2-methylindole is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylindole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrotoluene with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization, can yield 5-Chloro-2-methylindole .
Industrial Production Methods: Industrial production of 5-Chloro-2-methylindole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of temperature, pressure, and reaction time to maximize efficiency .
化学反応の分析
Types of Reactions: 5-Chloro-2-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Substitution Reactions: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Nitration: 5-Chloro-2-methyl-3-nitroindole.
Oxidation: 5-Chloro-2-methylindole-3-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
2-Methylindole: Lacks the chlorine atom at the fifth position, resulting in different reactivity and biological activities.
5-Chloroindole: Lacks the methyl group at the second position, affecting its chemical properties and applications.
5-Bromo-2-methylindole:
Uniqueness: 5-Chloro-2-methylindole is unique due to the presence of both the chlorine atom and the methyl group, which influence its chemical reactivity and biological activities. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various biological applications .
特性
IUPAC Name |
5-chloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWAXJXPRYUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148067 | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-35-0 | |
| Record name | 5-Chloro-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1075-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CHLORO-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R53P7RYF43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Chloro-2-methylindole affect serotonin levels in the brain?
A1: Research suggests that 5-Chloro-2-methylindole, when administered to chicks, does not significantly impact cerebral serotonin (5-HT) levels. [, ] This finding contrasts with the effects observed for p-chloroamphetamine (p-CA), which did not affect cerebral 5-HT in chicks in the same study. [, ] This suggests that 5-Chloro-2-methylindole may not possess the same neurochemical properties as p-CA and may not act on the same pathways influencing serotonin levels in the brain.
Q2: Are there any known antimicrobial properties associated with 5-Chloro-2-methylindole derivatives?
A2: Recent studies have explored the synthesis and antimicrobial potential of 3,5-disubstituted triazole derivatives containing 5-Chloro-2-methylindole. [, ] These investigations found that specific compounds within this series exhibited notable activity against certain microorganisms. For instance, a derivative designated as "Vb" demonstrated potency against Escherichia coli. [, ] Another derivative, "Vc," exhibited significant activity against Aspergillus niger. [, ] These findings suggest that incorporating 5-Chloro-2-methylindole into specific molecular frameworks may yield promising antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
